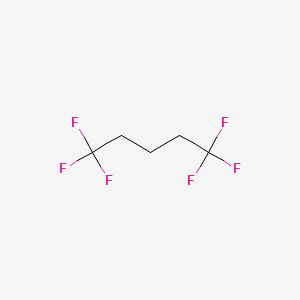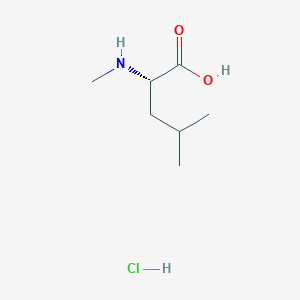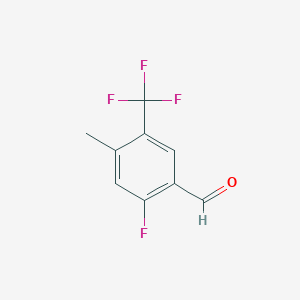
6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide
Vue d'ensemble
Description
6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide, also known as TFB-TAM, is a novel small molecule inhibitor that has been developed for use in scientific research. This compound has shown promising results in various studies and has the potential to be used in the development of new therapies for a range of diseases.
Mécanisme D'action
6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide works by binding to the catalytic domain of PARP14, preventing it from carrying out its normal functions. This leads to a reduction in the activity of PARP14 and a subsequent reduction in inflammation. The exact mechanism of action of this compound is still being studied, but it is thought to involve the disruption of key interactions between PARP14 and other proteins.
Biochemical and Physiological Effects:
In addition to its effects on PARP14, this compound has been shown to have a range of other biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells in vitro. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide is its specificity for PARP14. This makes it a valuable tool for researchers studying the role of PARP14 in disease. However, this compound is still a relatively new compound and its full range of effects and limitations are not yet fully understood. Additionally, this compound may not be suitable for use in all experimental systems, and researchers should carefully consider its potential effects on their specific model system.
Orientations Futures
There are a number of potential future directions for research on 6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide. One area of interest is the development of new inhibitors that are more potent or selective than this compound. Another potential direction is the study of the effects of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the range of effects and limitations of this compound in different experimental systems.
Applications De Recherche Scientifique
6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an inhibitor of the protein PARP14. PARP14 is involved in the regulation of the immune system and has been implicated in a range of diseases, including cancer and autoimmune disorders. Inhibition of PARP14 using this compound has been shown to reduce inflammation and improve outcomes in animal models of disease.
Propriétés
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-23-10-4-2-9(3-5-10)7-21-14(22)11-8-20-13(16)6-12(11)15(17,18)19/h2-6,8H,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERWAGAVVHMGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042728.png)
![3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042729.png)

![4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline](/img/structure/B3042733.png)

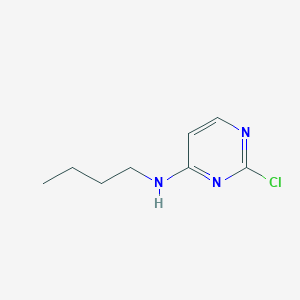
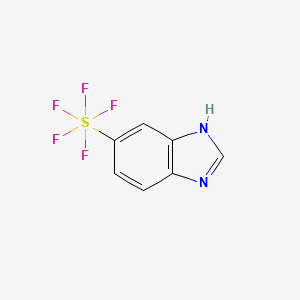
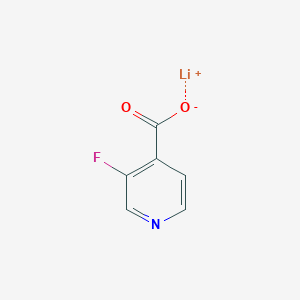
![[(1S)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3042743.png)
